AZ12441970

TLR7 agonist TLR8 selectivity antedrug

AZ12441970 is a first-in-class TLR7 antedrug agonist engineered for localized pulmonary immunomodulation. Unlike dual TLR7/8 agonists such as R848, its esterase-labile ester group ensures a t1/2 of 0.22 min in plasma, a lung-to-plasma ratio of ~400:1, and complete TLR8 inactivity up to 10 µM. This confines Th2 cytokine suppression to the airway, eliminating confounding systemic IFN-α. The 1900-fold ester/acid functional potency ratio and availability of the inactive metabolite AZ12443988 make it the definitive tool for dissecting local versus systemic TLR7 biology. For allergic asthma or pDC studies requiring selectivity without systemic noise, this is the essential probe.

Molecular Formula C27H41N7O4
Molecular Weight 527.67
CAS No. 929551-91-7
Cat. No. B605718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ12441970
CAS929551-91-7
SynonymsAZ12441970;  AZ-12441970;  AZ 12441970.
Molecular FormulaC27H41N7O4
Molecular Weight527.67
Structural Identifiers
SMILESO=C(OC)CC1=CC=CC(CN(CCCN2C(NC3=C(N)N=C(OCCCC)N=C23)=O)CCCN(C)C)=C1
InChIInChI=1S/C27H41N7O4/c1-5-6-16-38-26-30-24(28)23-25(31-26)34(27(36)29-23)15-9-14-33(13-8-12-32(2)3)19-21-11-7-10-20(17-21)18-22(35)37-4/h7,10-11,17H,5-6,8-9,12-16,18-19H2,1-4H3,(H,29,36)(H2,28,30,31)
InChIKeyOULXSRDSTASMNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZ12441970 (CAS 929551-91-7): A TLR7 Agonist Antedrug for Allergic Disease Research


AZ12441970 is a synthetic, low-molecular-weight toll-like receptor 7 (TLR7) agonist belonging to the 8-oxoadenine chemical class, with the molecular formula C27H41N7O4 and a molecular weight of 527.66 . It is distinguished by its 'antedrug' design, which incorporates an ester group that is rapidly cleaved by plasma esterases to yield a significantly less active carboxylic acid metabolite (AZ12443988), thereby minimizing systemic exposure and off-target effects [1].

AZ12441970 (929551-91-7): Why Generic TLR7 Agonists Are Not Functionally Equivalent


Standard TLR7 agonists such as R848 (resiquimod) and imiquimod exhibit potent systemic activity and frequently display cross-reactivity with TLR8, leading to broad cytokine induction and dose-limiting systemic toxicities that restrict their utility for localized, chronic inflammatory disease models [1]. AZ12441970 is not a generic TLR7 agonist; its distinct antedrug architecture, which includes a plasma-labile ester moiety and an extended basic amine-containing side chain, confers a unique combination of target selectivity (TLR7-active, TLR8-inactive) and rapid metabolic inactivation in circulation [2]. Substituting AZ12441970 with a non-antedrug TLR7 agonist will result in elevated systemic IFN-α exposure, loss of functional selectivity, and confounded experimental outcomes, particularly in pulmonary or allergic disease models requiring local immunomodulation with minimal systemic perturbation [2].

AZ12441970 Product-Specific Quantitative Evidence for Procurement and Scientific Selection


AZ12441970 TLR7 Potency and Selectivity Versus R848 (TLR7/8 Agonist) and SM-324405 (Earlier Antedrug)

AZ12441970 demonstrates TLR7 agonist activity with pEC50 values of 6.8 (human) and 6.6 (rat), which is comparable to the benchmark agonist R848, but crucially exhibits no detectable agonist activity at human TLR8 up to 10 µM [1]. In contrast, R848 is a dual TLR7/8 agonist with measurable TLR8 activity [1]. Compared to the earlier antedrug SM-324405 (human TLR7 pEC50 7.3, rat pEC50 6.6), AZ12441970 shows a 0.5 log reduction in human TLR7 potency (pEC50 6.8 vs. 7.3) while maintaining equivalent rat TLR7 potency (pEC50 6.6) .

TLR7 agonist TLR8 selectivity antedrug reporter assay

AZ12441970 Superior Functional Antedrug Efficacy: Inhibition of Th2 Cytokine IL-5 in Human PBMCs

In a functional assay measuring inhibition of IL-5 production from PHA-stimulated human PBMCs, AZ12441970 exhibits a pIC50 of 8.7 (IC50 ≈ 2 nM), demonstrating superior potency compared to the earlier antedrug SM-324405 (pIC50 = 7.9; IC50 ≈ 13 nM) and the benchmark TLR7/8 agonist R848 (pIC50 = 7.7; IC50 ≈ 20 nM) [1]. This represents a 6.5-fold and 10-fold improvement in functional potency, respectively [1].

IL-5 inhibition Th2 cytokine PBMC assay functional potency

AZ12441970 Enhanced Ester-to-Acid Potency Ratio Confirms Robust Antedrug Safety Margin

The antedrug design of AZ12441970 relies on the conversion of the active ester to a minimally active acid metabolite (AZ12443988). In the human PBMC IL-5 inhibition assay, AZ12441970 exhibits an ester/acid potency ratio of 1900 (pIC50 8.7 for ester vs. 5.4 for acid) [1]. In contrast, the earlier antedrug SM-324405 shows an ester/acid ratio of only 13 (pIC50 7.9 vs. 6.8) [1]. In TLR7 reporter assays, the AZ12441970/AZ12443988 ratio exceeds 60-fold, whereas the SM-324405/SM-324406 ratio is only 10-fold [2].

metabolic inactivation ester/acid ratio antedrug systemic safety

AZ12441970 Accelerated Plasma Clearance Enables Localized Pulmonary Activity with Minimal Systemic IFN-α Induction

AZ12441970 is rapidly metabolized in plasma, with a half-life (t1/2) of less than 1 minute in rat plasma and approximately 1–3 minutes in human plasma [1]. In mice, following intranasal administration, AZ12441970 exhibits a plasma t1/2 of 0.22 minutes and lung levels are approximately 400-fold higher than plasma levels at early time points . Critically, in a mouse allergic airway model, AZ12441970 demonstrated therapeutic efficacy (reduction in airway eosinophilia) while inducing minimal systemic IFN-α, consistent with its low plasma exposure [1]. In a direct comparison with R848 in naive mice, intratracheal administration of AZ12441970 resulted in significantly lower systemic IFN-α induction than R848 at therapeutically relevant doses [1].

pharmacokinetics plasma half-life lung exposure systemic IFN-α

Recommended Research Applications for AZ12441970 (CAS 929551-91-7) Based on Verified Differentiated Evidence


Pulmonary Allergic Disease Models Requiring Local TLR7 Activation with Minimal Systemic Cytokine Induction

AZ12441970 is optimally suited for murine models of allergic asthma and allergic airway inflammation where local pulmonary administration (intranasal or intratracheal) is required. The compound's rapid plasma clearance (t1/2 = 0.22 min in mouse plasma) and high lung-to-plasma exposure ratio (approximately 400:1) ensure that TLR7-driven immunomodulation (e.g., suppression of Th2 cytokines like IL-5) is confined to the lung, with minimal systemic IFN-α induction [1]. This avoids the confounding systemic inflammatory effects observed with non-antedrug TLR7 agonists such as R848, making AZ12441970 the preferred tool for dissecting local versus systemic immune mechanisms in allergic disease [1].

In Vitro Dissection of TLR7-Specific Versus TLR8-Mediated Immune Signaling

For studies requiring unambiguous attribution of immune cell activation to TLR7 rather than TLR8, AZ12441970 provides a clean, selective signal. Its complete inactivity at human TLR8 up to 10 µM contrasts sharply with dual TLR7/8 agonists like R848 [2]. This selectivity, combined with its potent functional activity (pIC50 8.7 in human PBMC IL-5 inhibition), makes AZ12441970 an essential tool for deconvoluting the distinct roles of TLR7 and TLR8 in human immune cell assays, particularly in plasmacytoid dendritic cell (pDC) and B cell studies [2].

Investigation of the Antedrug Concept and Esterase-Mediated Metabolic Inactivation in Immunopharmacology

AZ12441970 serves as a paradigm for the 'antedrug' strategy in immunology. Its design, featuring a plasma-labile ester group, allows researchers to study the effects of localized receptor activation followed by rapid systemic inactivation. The compound's exceptionally high ester/acid functional potency ratio (1900 in IL-5 inhibition assay) and the availability of its minimally active acid metabolite (AZ12443988) provide a validated system for investigating the pharmacokinetic-pharmacodynamic relationships of esterase-dependent local therapies . This is particularly valuable for programs developing inhaled or topical immunomodulators with restricted systemic exposure .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ12441970

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.